Metabolic Stability of 3-(Acylamino)azepan-2-ones Versus 3-(Acylamino)glutarimides: In Vivo Resistance to Serum Hydrolysis Enables Oral Anti-Inflammatory Activity at 1 mg kg⁻¹
The 3-aminoazepan-2-one scaffold, when elaborated to 3-(acylamino)azepan-2-ones, provides broad-spectrum chemokine inhibition with resistance to in vivo metabolism, a property absent from the structurally analogous 3-(acylamino)glutarimides (six-membered piperidinediones). The glutarimide series, while stable in aqueous buffer, undergoes rapid enzyme-catalyzed hydrolysis in serum; the azepan-2-one derivatives resist this metabolic pathway and achieve potent oral anti-inflammatory efficacy at doses as low as 1 mg kg⁻¹ in vivo [1]. This metabolic stability differentiation is scaffold-intrinsic and cannot be achieved with the six-membered-ring glutarimide alternative.
| Evidence Dimension | Serum metabolic stability (hydrolysis half-life) and in vivo oral anti-inflammatory potency |
|---|---|
| Target Compound Data | 3-(Acylamino)azepan-2-ones: stable in serum; orally active at 1 mg kg⁻¹ as anti-inflammatory agents in vivo |
| Comparator Or Baseline | 3-(Acylamino)glutarimides (six-membered piperidinediones): rapidly hydrolyzed in serum despite aqueous buffer stability; short in vivo half-life |
| Quantified Difference | Qualitative categorical difference: azepan-2-ones are metabolically resistant; glutarimides are rapidly degraded. Oral efficacy achieved at 1 mg kg⁻¹ for azepan-2-one derivatives. |
| Conditions | In vitro serum incubation; in vivo murine model of inflammation (J Med Chem 2005, Fox et al.) |
Why This Matters
For researchers procuring a scaffold for orally bioavailable chemokine inhibitor development, the azepan-2-one core is a prerequisite; the six-membered glutarimide analog is unfit for in vivo use due to rapid metabolic clearance.
- [1] Fox DJ, Reckless J, Warren SG, Grainger DJ. Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. J Med Chem. 2005;48(3):867–874. doi:10.1021/jm049365a. View Source
